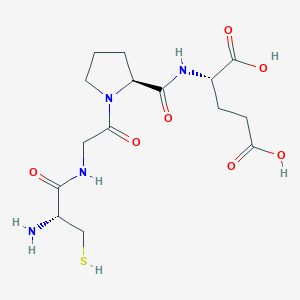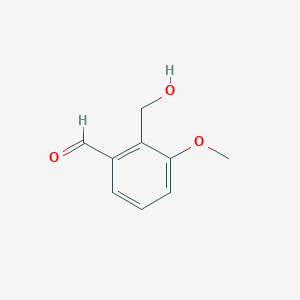
9-Hydroxy-7,9-dihydro-8H-purin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-7,9-dihydro-8H-purin-8-one is a heterocyclic compound that belongs to the purine family. It is structurally similar to adenosine and has a molecular formula of C5H4N4O. This compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-7,9-dihydro-8H-purin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-diaminopurine with formic acid, followed by oxidation to yield the desired compound. The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-7,9-dihydro-8H-purin-8-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding purine derivatives.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Yields oxidized purine derivatives.
Reduction: Produces dihydropurine derivatives.
Substitution: Results in various substituted purine compounds depending on the reagents used.
Scientific Research Applications
9-Hydroxy-7,9-dihydro-8H-purin-8-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 9-Hydroxy-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including reduced inflammation and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Structurally similar but with different biological activities.
Guanine: Another purine derivative with distinct properties.
Hypoxanthine: Shares a similar core structure but differs in functional groups.
Uniqueness
9-Hydroxy-7,9-dihydro-8H-purin-8-one is unique due to its specific hydroxyl group at the 9th position, which imparts distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
856611-22-8 |
|---|---|
Molecular Formula |
C5H4N4O2 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
9-hydroxy-7H-purin-8-one |
InChI |
InChI=1S/C5H4N4O2/c10-5-8-3-1-6-2-7-4(3)9(5)11/h1-2,11H,(H,8,10) |
InChI Key |
KSAYHOHHKARHRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N(C(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)



![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)


